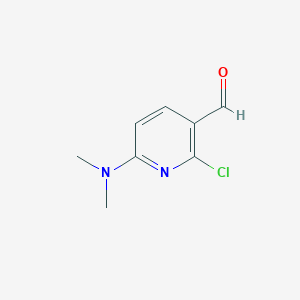

2-Chloro-6-(dimethylamino)nicotinaldehyde

Description

BenchChem offers high-quality 2-Chloro-6-(dimethylamino)nicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-(dimethylamino)nicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-6-(dimethylamino)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-11(2)7-4-3-6(5-12)8(9)10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXSYLMEMVHULX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=C(C=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670631 | |

| Record name | 2-Chloro-6-(dimethylamino)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186405-06-0 | |

| Record name | 2-Chloro-6-(dimethylamino)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-6-(dimethylamino)nicotinaldehyde (CAS No. 1233698-83-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

2-Chloro-6-(dimethylamino)nicotinaldehyde, registered under CAS number 1233698-83-3, is a highly functionalized pyridine derivative that has emerged as a valuable building block in the synthesis of complex organic molecules. Its unique electronic and steric properties, arising from the combination of an aldehyde, a chloro substituent, and a dimethylamino group on the pyridine core, make it a versatile intermediate in the development of novel therapeutic agents. The strategic placement of these functional groups allows for a wide range of chemical transformations, providing a gateway to diverse molecular architectures. This guide offers a comprehensive overview of its chemical identity, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery.

Chemical Identity and Physicochemical Properties

The nomenclature for this compound can vary, with "6-Chloro-2-(dimethylamino)nicotinaldehyde" also being frequently used. According to IUPAC nomenclature conventions for substituted pyridines, where the principal functional group (aldehyde) dictates the numbering of the ring, and substituents are listed alphabetically, 2-Chloro-6-(dimethylamino)nicotinaldehyde is the preferred name.

The structural and physicochemical properties of 2-Chloro-6-(dimethylamino)nicotinaldehyde are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source(s) |

| CAS Number | 1233698-83-3 | [1][2] |

| Molecular Formula | C₈H₉ClN₂O | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| IUPAC Name | 2-Chloro-6-(dimethylamino)pyridine-3-carbaldehyde | [3] |

| Synonyms | 6-Chloro-2-(dimethylamino)nicotinaldehyde, 6-Chloro-2-dimethylamino-pyridine-3-carbaldehyde | [1] |

| Appearance | Solid | |

| SMILES | CN(C1=NC(Cl)=C(C=C1)C=O)C | |

| InChI | 1S/C8H9ClN2O/c1-11(2)7-4-3-6(5-12)8(9)10-7/h3-5H,1-2H3 | |

| LogP | 1.6135 | [1] |

| Topological Polar Surface Area (TPSA) | 33.2 Ų | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 2 | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

Synthesis and Mechanistic Considerations

The synthesis of substituted nicotinaldehydes often involves multi-step sequences starting from readily available pyridine derivatives. While a specific, detailed synthesis for 2-Chloro-6-(dimethylamino)nicotinaldehyde is not extensively documented in publicly available literature, a plausible synthetic strategy can be inferred from related transformations. A general approach to a precursor, 2-chloronicotinaldehyde, involves the reduction of 2-chloronicotinic acid followed by oxidation of the resulting alcohol.[4]

A potential synthetic pathway for 2-Chloro-6-(dimethylamino)nicotinaldehyde could commence with a commercially available dichloropyridine derivative. The greater reactivity of the chlorine atom at the 2-position of the pyridine ring towards nucleophilic aromatic substitution would allow for the selective introduction of the dimethylamino group. Subsequent steps would then focus on the introduction of the aldehyde functionality at the 3-position.

Hypothetical Synthetic Workflow:

The following diagram illustrates a conceptual synthetic pathway. The causality behind this proposed sequence lies in the differential reactivity of the substituted pyridine ring.

Caption: A plausible synthetic route to 2-Chloro-6-(dimethylamino)nicotinaldehyde.

This proposed pathway is a logical construction based on established organic chemistry principles. The initial nucleophilic substitution is directed to the more reactive 2-position. Subsequent electrophilic bromination would likely proceed at the 3-position, which is activated by the electron-donating dimethylamino group. Finally, a formylation reaction, such as a Rieche formylation or through a lithium-halogen exchange followed by reaction with a formylating agent like N,N-dimethylformamide (DMF), would yield the target aldehyde. The validation of this protocol would require experimental verification to optimize reaction conditions and yields.

Reactivity and Chemical Transformations

The chemical reactivity of 2-Chloro-6-(dimethylamino)nicotinaldehyde is governed by its three key functional groups:

-

Aldehyde Group: This is the primary site for a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions (e.g., Knoevenagel, Wittig). It is also a key handle for reductive amination to introduce further diversity. The electron-deficient nature of the pyridine ring enhances the electrophilicity of the aldehyde carbon.

-

Chloro Group: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents, such as amines, alcohols, and thiols. This provides a powerful tool for late-stage diversification in a synthetic sequence.

-

Dimethylamino Group: As a strong electron-donating group, the dimethylamino substituent activates the pyridine ring towards electrophilic substitution and influences the regioselectivity of such reactions.

The interplay of these functional groups allows for a rich and diverse chemistry, making this molecule a valuable platform for the construction of complex molecular libraries.

Applications in Drug Discovery and Development

Substituted nicotinaldehydes are recognized as important intermediates in the synthesis of agrochemicals and pharmaceuticals.[5] The chloro and amino functionalities are prevalent in many FDA-approved drugs, highlighting their importance in medicinal chemistry.[5]

Exemplary Application in a Multi-component Reaction:

A significant application of aldehydes like 2-Chloro-6-(dimethylamino)nicotinaldehyde is in one-pot, multi-component reactions to rapidly generate molecular complexity. The following workflow outlines a generic three-component synthesis of highly substituted pyridines, a common scaffold in medicinal chemistry.[6][7]

Sources

- 1. chemscene.com [chemscene.com]

- 2. CAS 1233698-83-3 | 4H32-5-0E | MDL MFCD21333091 | 6-Chloro-2-(dimethylamino)nicotinaldehyde | SynQuest Laboratories [synquestlabs.com]

- 3. 6-Chloro-4-(methylamino)nicotinaldehyde | C7H7ClN2O | CID 23434571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents [patents.google.com]

- 5. US5484918A - Process for the preparation of aqueous nicotinaldehyde - Google Patents [patents.google.com]

- 6. ias.ac.in [ias.ac.in]

- 7. 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-6-(dimethylamino)nicotinaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-(dimethylamino)nicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctional structure, featuring a reactive aldehyde group, an electron-donating dimethylamino group, and an electron-withdrawing chlorine atom on the pyridine core, makes it a versatile building block for the synthesis of a diverse array of complex molecules. The strategic placement of these functional groups allows for selective chemical modifications, enabling the exploration of novel chemical space in drug discovery and materials science. This technical guide provides a comprehensive overview of the core chemical properties, synthetic methodologies, reactivity profile, and potential applications of this compound, with a focus on its utility for researchers and scientists in the field of drug development.

Chemical Identity and Physical Properties

Identifying the precise chemical and physical properties of 2-Chloro-6-(dimethylamino)nicotinaldehyde is fundamental to its application in research and development. While experimental data for this specific isomer is not widely available, a combination of information from chemical suppliers and predictive modeling provides a solid foundation for its characterization.

Core Identification

| Identifier | Value | Source |

| Molecular Formula | C₈H₉ClN₂O | |

| Molecular Weight | 184.62 g/mol | |

| IUPAC Name | 2-Chloro-6-(dimethylamino)pyridine-3-carbaldehyde | N/A |

| Canonical SMILES | CN(C)c1ccc(C=O)c(n1)Cl | N/A |

| InChI Key | WVXSYLMEMVHULX-UHFFFAOYSA-N |

Physicochemical Properties

The following table summarizes key physicochemical properties. Where experimental data is unavailable, predicted values from reputable computational models are provided.

| Property | Value | Source |

| Physical Form | Solid | |

| Melting Point | Predicted: 50-70 °C | Based on related structures[1] |

| Boiling Point | Predicted: >250 °C | N/A |

| Solubility | Soluble in common organic solvents such as DMSO and chloroform. | Based on related structures[1] |

| pKa (Predicted) | ~2.5 (for the pyridine nitrogen) | N/A |

| LogP (Predicted) | 1.6 - 2.0 | [2] |

Spectral Data (Predicted)

Detailed spectral analysis is crucial for the confirmation of the molecular structure and purity of 2-Chloro-6-(dimethylamino)nicotinaldehyde. In the absence of published experimental spectra, the following are predicted data based on computational models.

¹H NMR Spectrum (Predicted, CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | s | 1H | Aldehyde proton (-CHO) |

| ~7.8 | d | 1H | Pyridine H-4 |

| ~6.5 | d | 1H | Pyridine H-5 |

| ~3.1 | s | 6H | N(CH₃)₂ |

¹³C NMR Spectrum (Predicted, CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~189 | C=O (aldehyde) |

| ~160 | C-6 (pyridine) |

| ~155 | C-2 (pyridine) |

| ~140 | C-4 (pyridine) |

| ~125 | C-3 (pyridine) |

| ~105 | C-5 (pyridine) |

| ~40 | N(CH₃)₂ |

Key IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

| ~2820, ~2720 | C-H stretch (aldehyde) |

| ~1700 | C=O stretch (aldehyde) |

| ~1600, ~1570 | C=C and C=N stretch (pyridine ring) |

| ~1250 | C-N stretch (aromatic amine) |

| ~750 | C-Cl stretch |

Mass Spectrometry (Predicted)

| m/z | Interpretation |

| 184/186 | [M]⁺ (Molecular ion peak, showing isotopic pattern for chlorine) |

| 183/185 | [M-H]⁺ |

| 155/157 | [M-CHO]⁺ |

| 141 | [M-N(CH₃)₂]⁺ |

Synthesis and Reactivity

The synthesis of 2-Chloro-6-(dimethylamino)nicotinaldehyde can be approached through several strategic routes, leveraging known pyridine chemistry. The reactivity of the molecule is dictated by the interplay of its functional groups.

Proposed Synthetic Pathway

A plausible synthetic route starts from commercially available 2,6-dichloronicotinaldehyde. Selective nucleophilic aromatic substitution (SNAr) at the 6-position with dimethylamine is the key step. The greater electrophilicity of the 6-position compared to the 2-position in 2,6-dichloropyridines facilitates this selective substitution.

Caption: Proposed synthesis of 2-Chloro-6-(dimethylamino)nicotinaldehyde.

Experimental Protocol (Conceptual):

-

To a solution of 2,6-dichloronicotinaldehyde in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add a slight excess of potassium carbonate.

-

Add a solution of dimethylamine (as a solution in a solvent like THF or as a gas) portion-wise at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-Chloro-6-(dimethylamino)nicotinaldehyde.

Reactivity Profile

The chemical reactivity of 2-Chloro-6-(dimethylamino)nicotinaldehyde is characterized by the distinct functionalities present in the molecule.

-

Aldehyde Group: The aldehyde at the 3-position is a versatile handle for a variety of transformations, including:

-

Reductive amination: To introduce diverse amine functionalities.

-

Wittig and Horner-Wadsworth-Emmons reactions: To form carbon-carbon double bonds.

-

Condensation reactions: With active methylene compounds to build more complex heterocyclic systems.

-

Oxidation: To the corresponding carboxylic acid.

-

Reduction: To the corresponding alcohol.

-

-

Pyridine Ring: The pyridine ring is activated towards electrophilic substitution by the electron-donating dimethylamino group and deactivated by the electron-withdrawing chloro and aldehyde groups. The chlorine atom at the 2-position can undergo nucleophilic aromatic substitution, although this is less favorable than at the 6-position due to the electronic effects of the adjacent nitrogen and the steric hindrance.

Caption: Key reactivity sites of 2-Chloro-6-(dimethylamino)nicotinaldehyde.

Applications in Drug Discovery and Medicinal Chemistry

Substituted chloronicotinaldehydes are valuable scaffolds in medicinal chemistry due to their ability to serve as starting materials for the synthesis of a wide range of biologically active molecules. The presence of chlorine in drug candidates can enhance their metabolic stability, binding affinity, and membrane permeability.

The structural motif of 2-Chloro-6-(dimethylamino)nicotinaldehyde is particularly interesting for the development of kinase inhibitors, a major class of therapeutic agents. The pyridine core can mimic the hinge-binding region of ATP in the kinase active site, while the substituents at the 2, 3, and 6-positions can be modified to achieve potency and selectivity. The aldehyde functionality provides a convenient point for the introduction of various side chains that can interact with other regions of the kinase protein.

Safety and Handling

As a laboratory chemical, 2-Chloro-6-(dimethylamino)nicotinaldehyde should be handled with appropriate safety precautions.

Hazard Identification

Based on data for structurally related compounds, the following hazards are anticipated:

-

GHS Pictograms: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Recommended Handling Procedures

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

2-Chloro-6-(dimethylamino)nicotinaldehyde is a promising and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique combination of functional groups offers a rich platform for the generation of diverse molecular architectures. While a comprehensive experimental dataset for this specific isomer is still emerging, this technical guide provides a solid foundation of its chemical properties, plausible synthetic routes, and expected reactivity. As research in this area continues, the full potential of 2-Chloro-6-(dimethylamino)nicotinaldehyde in the development of novel therapeutics and functional materials is yet to be fully realized.

References

-

ChemBK. 2-Chloro Nicotinaldehyde. [Link]

Sources

2-Chloro-6-(dimethylamino)nicotinaldehyde structural formula

An In-Depth Technical Guide to 2-Chloro-6-(dimethylamino)nicotinaldehyde: Structure, Synthesis, and Application Potential

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-(dimethylamino)nicotinaldehyde, a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug discovery. The document elucidates the molecule's structural formula, physicochemical properties, and predicted spectroscopic profile. A detailed, mechanistically-grounded synthetic protocol is proposed, alongside an exploration of the compound's chemical reactivity and its potential as a versatile scaffold for the synthesis of compound libraries. This guide serves as a critical resource for scientists leveraging advanced heterocyclic intermediates for the development of novel therapeutic agents, emphasizing safety and handling protocols based on authoritative data.

Part 1: Molecular Identity and Structural Elucidation

2-Chloro-6-(dimethylamino)nicotinaldehyde is a trifunctional heterocyclic compound, incorporating a pyridine core substituted with a chloro group, a dimethylamino group, and an aldehyde. This combination of features makes it a valuable and reactive building block in organic synthesis.

Nomenclature and Identification

The systematic naming and identification of this compound are crucial for unambiguous scientific communication.

-

IUPAC Name: 6-chloro-2-(dimethylamino)pyridine-3-carbaldehyde.

-

Common Name: 2-Chloro-6-(dimethylamino)nicotinaldehyde.

-

Synonyms: 6-Chloro-2-dimethylamino-pyridine-3-carbaldehyde, 6-chloro-2-dimethylamino-3-pyridinecarbaldehyde.[1][2]

Core Structural Formula

The structural arrangement of the substituents on the pyridine ring dictates the molecule's electronic properties and reactivity. The electron-donating dimethylamino group at position 6 and the electron-withdrawing chloro and aldehyde groups at positions 2 and 3, respectively, create a unique electronic environment.

Sources

2-Chloro-6-(dimethylamino)nicotinaldehyde literature review

An In-Depth Technical Guide to 2-Chloro-6-(dimethylamino)nicotinaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 2-Chloro-6-(dimethylamino)nicotinaldehyde, a trifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and organic synthesis. We will move beyond a simple recitation of facts to delve into the causality behind experimental choices, providing field-proven insights into its synthesis, reactivity, and strategic application in the development of novel chemical entities.

Core Characteristics and Spectroscopic Profile

2-Chloro-6-(dimethylamino)nicotinaldehyde is a highly versatile pyridine-based intermediate. Its utility stems from the orthogonal reactivity of its three functional groups: a reactive aldehyde, a nucleophilic dimethylamino group, and a chloro-substituent amenable to a wide range of cross-coupling reactions. This unique arrangement allows for sequential, controlled modifications, making it an ideal scaffold for building diverse molecular libraries.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1233698-83-3 | [1][2] |

| Molecular Formula | C₈H₉ClN₂O | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| Appearance | Solid | |

| Storage | 2-8°C, dry, sealed | [1] |

| Synonyms | 6-Chloro-2-(dimethylamino)pyridine-3-carbaldehyde | [1] |

Anticipated Spectroscopic Signatures

A rigorous structural confirmation relies on a combination of spectroscopic methods. While raw spectra are proprietary, an experienced scientist can predict the key features based on the molecule's structure.

-

¹H NMR: The spectrum should reveal distinct signals for the two aromatic protons on the pyridine ring, a singlet for the aldehyde proton (typically downfield, ~9.7-10.0 ppm), and a singlet corresponding to the six protons of the dimethylamino group.

-

¹³C NMR: One would expect to see eight distinct carbon signals, including a signal for the carbonyl carbon of the aldehyde (~190 ppm), signals for the six carbons of the substituted pyridine ring, and a signal for the methyl carbons of the dimethylamino group.

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the aldehyde C=O stretch would be prominent around 1700-1720 cm⁻¹.[3]

-

Mass Spectrometry (MS): The mass spectrum will display a characteristic M/M+2 isotopic pattern in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.[4]

Strategic Synthesis of the Scaffold

The synthesis of 2-chloro nicotinaldehydes, in general, is not widely reported in literature, but patents describe a common approach involving the reduction of a nicotinic acid derivative followed by oxidation.[5] A plausible route to the title compound would involve the initial synthesis of 2,6-dichloronicotinaldehyde, followed by a selective nucleophilic aromatic substitution (SNAr) to install the dimethylamino group.

Proposed Synthetic Workflow

Caption: Proposed synthetic route to the target compound.

Exemplary Protocol: Synthesis of 2,6-Dichloronicotinaldehyde (Steps 1 & 2)

This protocol is adapted from general procedures for the reduction of carboxylic acids and subsequent oxidation of alcohols.[5]

-

Reduction of 2,6-Dichloronicotinic Acid:

-

To a stirred solution of 2,6-dichloronicotinic acid in anhydrous THF under an inert atmosphere (N₂ or Ar), add a reducing agent such as LiAlH₄ or Vitride® solution portion-wise at 0°C.

-

Rationale: The use of a powerful hydride reducing agent is necessary to convert the carboxylic acid to the primary alcohol. The reaction is performed at low temperature to control its exothermicity.

-

Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction at 0°C by the sequential addition of water, 15% NaOH (aq), and then more water (Fieser workup).

-

Filter the resulting solids and concentrate the filtrate under reduced pressure to yield crude (2,6-dichloropyridin-3-yl)methanol.

-

-

Oxidation to 2,6-Dichloronicotinaldehyde:

-

Dissolve the crude alcohol from the previous step in a suitable solvent like dichloromethane (DCM) or chloroform.

-

Add an oxidizing agent such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).

-

Rationale: MnO₂ is a mild and selective oxidizing agent for converting allylic and benzylic-type alcohols to aldehydes, minimizing the risk of over-oxidation to the carboxylic acid.

-

Stir the reaction at room temperature or gentle reflux until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite® to remove the oxidant, and concentrate the filtrate to yield 2,6-dichloronicotinaldehyde, which can be purified by column chromatography.

-

The Trifunctional Core: A Hub for Chemical Diversification

The true power of this scaffold lies in the distinct reactivity of its three functional groups, allowing for a modular approach to building complex molecules.

A. The Chloro Group: A Gateway to Cross-Coupling Chemistry

The electron-deficient nature of the pyridine ring and the presence of the chloro-substituent at an activated position make it an excellent substrate for palladium-catalyzed cross-coupling reactions. This is the primary method for introducing carbon-carbon and carbon-nitrogen bonds at this position.

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures, which are prevalent in pharmaceuticals.[6][7] The reaction couples the aryl chloride with an organoboron species, typically a boronic acid or ester.[8][9]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

-

To a reaction vessel, add 2-Chloro-6-(dimethylamino)nicotinaldehyde (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Rationale: The palladium catalyst is the engine of the cycle. The base is crucial for activating the boronic acid to facilitate the transmetalation step.[7]

-

Purge the vessel with an inert gas and add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.

-

Heat the reaction mixture (typically 80-110°C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product via flash column chromatography to obtain the desired biaryl compound.

This reaction is one of the most powerful methods for constructing aryl-amine bonds, replacing harsher classical methods.[10][11] It couples the aryl chloride with a primary or secondary amine.[12][13]

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

B. The Aldehyde Group: A Versatile Synthetic Handle

The aldehyde at position 3 is a key site for derivatization, allowing for the extension of the molecular framework and the introduction of new functionalities.

The aldehyde can readily participate in condensation reactions with active methylene compounds (e.g., malononitrile, cyanoacetates) in a Knoevenagel-type reaction to form α,β-unsaturated systems.[14] These products are, in turn, valuable precursors for constructing more complex heterocyclic rings.

This two-step or one-pot reaction converts the aldehyde into a primary, secondary, or tertiary amine. The aldehyde is first condensed with an amine to form an imine, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. This transformation is fundamental in drug discovery for introducing basic nitrogen atoms that can improve solubility and form salt bridges with biological targets.

Application in Medicinal Chemistry: Scaffolding Kinase Inhibitors

The true value of a building block is demonstrated by its application. Substituted pyridines are a cornerstone of modern medicinal chemistry, particularly in the design of kinase inhibitors. The synthetic pathways enabled by 2-Chloro-6-(dimethylamino)nicotinaldehyde are directly applicable to this field.

Workflow: From Building Block to Kinase Scaffold

The following workflow illustrates how a medicinal chemist could leverage this scaffold to rapidly generate a library of potential kinase inhibitors for screening.

Caption: A modular strategy for synthesizing a library of kinase inhibitor scaffolds.

This strategy showcases the power of the building block. By starting with a single core, a researcher can perform parallel Suzuki or Buchwald-Hartwig reactions with libraries of boronic acids or amines. Each of the resulting intermediates can then be subjected to a condensation reaction to form a core heterocyclic scaffold, such as a 2-aminopyrimidine, which is common in many FDA-approved kinase inhibitors. This modular approach dramatically accelerates the discovery of new drug candidates.

Conclusion

2-Chloro-6-(dimethylamino)nicotinaldehyde is far more than a simple chemical reagent; it is a strategically designed platform for molecular innovation. Its trifunctional nature provides chemists with a reliable and versatile tool for the efficient construction of complex molecular architectures. The robust and well-understood reactivity of its chloro and aldehyde groups allows for a "plug-and-play" approach to synthesis, making it an exceptionally valuable asset in the fields of drug discovery and materials science.

References

-

Kantam, M. L., et al. (2012). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences. [Link]

- Google Patents. CN104478795A - Preparation method of 2-chloro nicotinaldehyde.

-

Reddy, C. K., et al. (2007). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters. [Link]

- Google Patents.

-

PubChem. 6-Chloro-4-(methylamino)nicotinaldehyde. [Link]

-

ChemBK. 2-Chloro Nicotinaldehyde. [Link]

-

Grokipedia. Buchwald–Hartwig amination. [Link]

-

Denmark Group. DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Khan, I., et al. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. PubMed Central. [Link]

- Google Patents.

-

Filo. Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13..). [Link]

-

Royal Society of Chemistry. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. [Link]

-

ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Jayram, J., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Physics & Maths Tutor. 6.3.2 Spectroscopy MS. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Special Issue “Feature Review Papers in Organic Synthesis”. (2022). PubMed Central. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Royal Society of Chemistry. Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

MDPI. Featured Reviews in Organic Chemistry. [Link]

-

Royal Society of Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]

-

The Importance of Medicinal Chemistry Knowledge in the Clinical Pharmacist's Education. [Link]

-

Problems from Previous Years' Exams. [Link]

-

ResearchGate. Mini-Reviews in Organic Chemistry. [Link]

-

PubChem. 6-Chloropyridine-3-carbaldehyde. [Link]

-

MDPI. 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. [Link]

-

MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. parchem.com [parchem.com]

- 3. Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13.. [askfilo.com]

- 4. lehigh.edu [lehigh.edu]

- 5. CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents [patents.google.com]

- 6. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. grokipedia.com [grokipedia.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. ias.ac.in [ias.ac.in]

Discovery and history of 2-Chloro-6-(dimethylamino)nicotinaldehyde

An In-Depth Technical Guide to 2-Chloro-6-(dimethylamino)nicotinaldehyde: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Introduction: A Keystone Building Block in Modern Drug Discovery

2-Chloro-6-(dimethylamino)nicotinaldehyde is a highly functionalized pyridine derivative that has emerged as a critical intermediate in the synthesis of complex pharmaceutical agents. Its strategic arrangement of an aldehyde, a chloro substituent, and a dimethylamino group on a pyridine core provides a versatile platform for constructing diverse molecular architectures. While not a therapeutic agent itself, its significance lies in its role as a pivotal precursor, most notably in the synthesis of multi-kinase inhibitors used in oncology. The chlorine atom serves as a reactive handle for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, the aldehyde group is a prime site for forming carbon-carbon or carbon-nitrogen bonds, and the dimethylamino group electronically modulates the reactivity of the heterocyclic ring. This guide provides a comprehensive overview of its synthesis, chemical behavior, and applications, tailored for researchers and scientists in the field of drug development. The pyridine motif itself is a well-established "privileged scaffold" in medicinal chemistry, known to improve pharmacokinetic properties such as metabolic stability, permeability, and binding affinity through hydrogen bonding and π–π stacking interactions.[1]

Physicochemical and Structural Data

A precise understanding of a molecule's physical and chemical properties is fundamental for its application in synthesis. The key data for 2-Chloro-6-(dimethylamino)nicotinaldehyde are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-Chloro-6-(dimethylamino)pyridine-3-carbaldehyde | ChemScene[2] |

| CAS Number | 1233698-83-3 | ChemScene[2] |

| Molecular Formula | C₈H₉ClN₂O | Sigma-Aldrich |

| Molecular Weight | 184.62 g/mol | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| Purity | ≥98% (typical commercial grade) | ChemScene[2] |

| Storage | Sealed in dry, 2-8°C | ChemScene[2] |

| SMILES | CN(C)c1ccc(C=O)c(Cl)n1 | Sigma-Aldrich |

| InChI Key | WVXSYLMEMVHULX-UHFFFAOYSA-N | Sigma-Aldrich |

Synthesis and Manufacturing Pathway

The synthesis of 2-Chloro-6-(dimethylamino)nicotinaldehyde is not trivial and requires a multi-step approach, typically starting from more common pyridine derivatives. The causality behind the chosen pathway involves the strategic introduction of functional groups while managing the regioselectivity and reactivity of the pyridine ring. A common and logical approach begins with a commercially available precursor like 2,6-dichloronicotinic acid.

Conceptual Synthetic Workflow

The overall strategy can be visualized as a three-stage process:

-

Selective Nucleophilic Substitution: Introduction of the dimethylamino group.

-

Reduction of Carboxylic Acid: Conversion of the acid to a primary alcohol.

-

Selective Oxidation: Oxidation of the alcohol to the target aldehyde.

Sources

Spectroscopic data of 2-Chloro-6-(dimethylamino)nicotinaldehyde

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-6-(dimethylamino)nicotinaldehyde

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Chloro-6-(dimethylamino)nicotinaldehyde, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. As a key building block, unambiguous structural confirmation is paramount. This document details the principles and experimental methodologies for acquiring and interpreting its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each dataset is critically analyzed to provide a holistic and self-validating confirmation of the compound's molecular structure. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the characterization of complex heterocyclic molecules.

Introduction and Molecular Overview

2-Chloro-6-(dimethylamino)nicotinaldehyde is a trifunctional heterocyclic compound featuring a pyridine core substituted with a chloro group, a dimethylamino group, and an aldehyde. This unique combination of electron-donating (dimethylamino) and electron-withdrawing (chloro, aldehyde) groups creates a distinct electronic environment that is reflected in its spectroscopic properties. Understanding these properties is crucial for reaction monitoring, quality control, and further derivatization in research and development settings.

Compound Identification:

-

Systematic Name: 2-Chloro-6-(dimethylamino)pyridine-3-carbaldehyde

-

Synonyms: 6-Chloro-2-(dimethylamino)nicotinaldehyde, 6-Chloro-2-dimethylamino-pyridine-3-carbaldehyde[1]

-

CAS Number: 1233698-83-3[1]

Molecular Structure

The structural arrangement of the substituents on the pyridine ring dictates the chemical shifts and coupling constants observed in NMR spectroscopy, the vibrational modes in IR, and the fragmentation patterns in mass spectrometry.

Sources

An In-depth Technical Guide to the Safety and Hazards of 2-Chloro-6-(dimethylamino)nicotinaldehyde

This document provides a comprehensive technical overview of the safety protocols and potential hazards associated with 2-Chloro-6-(dimethylamino)nicotinaldehyde (CAS No. 1186405-06-0), a substituted pyridine derivative used as a building block in chemical synthesis. This guide is intended for researchers, chemists, and drug development professionals who may handle this compound. The information herein is synthesized from available safety data sheets and chemical databases to ensure a high standard of scientific integrity and occupational safety.

Section 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's identity and properties is the foundation of a robust safety assessment.

Table 1.1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| Chemical Name | 2-Chloro-6-(dimethylamino)nicotinaldehyde | [1] |

| Synonym(s) | 2-chloro-6-(dimethylamino)pyridine-3-carbaldehyde | [1] |

| CAS Number | 1186405-06-0 | [1] |

| Molecular Formula | C₈H₉ClN₂O | [2][3] |

| Molecular Weight | 184.62 g/mol | [2][3] |

| Physical Form | Solid | [1] |

| Melting Point | 111 - 112 °C | [1] |

Section 2: Hazard Identification and GHS Classification

2-Chloro-6-(dimethylamino)nicotinaldehyde is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary risks are associated with its irritant properties and potential harm upon exposure through multiple routes.

Caption: Emergency response workflow for chemical exposure.

First-Aid Measures

-

Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing. I[4]f the person feels unwell or breathing is difficult, seek immediate medical attention. *[4][5] Skin Contact: In case of skin contact, immediately take off all contaminated clothing. W[4]ash the affected area thoroughly with plenty of soap and water for at least 15-20 minutes. I[5][6]f skin irritation occurs, get medical advice. *[4] Eye Contact: If the substance enters the eyes, rinse cautiously and thoroughly with lukewarm water for at least 15-20 minutes. I[6][7]f present and easy to do, remove contact lenses. I[4]f eye irritation persists, seek immediate medical attention from a specialist. *[4] Ingestion: If swallowed, rinse the mouth with water. D[4]o NOT induce vomiting. C[8]all a poison control center or doctor immediately for treatment advice.

[8][5]#### 4.2 Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire involving this substance. *[9] Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas may be generated. *[10] Protective Equipment: Firefighters must wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products.

[8][9]#### 4.3 Accidental Release Measures

-

Personal Precautions: Evacuate non-essential personnel. Wear the appropriate level of PPE as described in Section 3.2, including respiratory protection. A[9]void creating dust.

-

Containment and Cleaning: For a small spill, carefully sweep up the solid material, place it into a suitable, labeled container for disposal, and clean the spill area. P[10]revent the material from entering drains or waterways.

[8][9]### Section 5: Toxicological and Ecological Profile

-

Ecological Data: There is no specific data available regarding the ecotoxicity of this compound to aquatic life such as fish or daphnia. H[4][9]owever, it is imperative to prevent its release into the environment, as chlorinated organic compounds can be persistent and harmful to ecosystems.

[9]### Section 6: Disposal Considerations

Disposal of this chemical and its containers must be handled as hazardous waste.

-

Product: The material should be disposed of by a licensed chemical destruction facility, such as through controlled incineration with flue gas scrubbing. *[9] Containers: Contaminated packaging must be treated as hazardous waste. Do not reuse containers. They can be triple-rinsed (with the rinsate collected as hazardous waste) and then offered for recycling or reconditioning where regulations permit.

2-Chloro-6-(dimethylamino)nicotinaldehyde is a hazardous chemical that requires careful and informed handling. While it is a valuable synthetic intermediate, its potential to cause harm through multiple exposure routes necessitates a stringent adherence to safety protocols.

Key Takeaways for Researchers:

-

Always use a fume hood for all manipulations.

-

Wear appropriate PPE , including chemical splash goggles, nitrile gloves, and a lab coat.

-

Know the emergency procedures for exposure and spills before beginning work.

-

Store the chemical correctly in a sealed container at 2-8°C, away from incompatibles.

-

Treat this compound with respect. The lack of extensive toxicological data should increase, not decrease, the level of caution exercised.

References

-

Safety data sheet - Carl ROTH. (2023-01-23). [Link]

-

Personal Protective Equipment (PPE) - CHEMM. [Link]

-

First Aid Strategies for Managing Exposure to Toxic Substances - MyCPR NOW. [Link]

-

Pyridine-2-aldehyde Safety Data Sheet - Jubilant Ingrevia. [Link]

-

UNIT 7: Personal Protective Equipment - CTAHR. [Link]

-

Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS. [Link]

-

Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. [Link]

-

GHS Classification Summary - PubChem. [Link]

Sources

- 1. 2-chloro-6-(dimethylamino)pyridine-3-carbaldehyde | 1186405-06-0 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. 1186405-06-0|2-Chloro-6-(dimethylamino)nicotinaldehyde|BLD Pharm [bldpharm.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. cprcertificationnow.com [cprcertificationnow.com]

- 7. carlroth.com [carlroth.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. eurofinsus.com [eurofinsus.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-6-(dimethylamino)nicotinaldehyde

Introduction

2-Chloro-6-(dimethylamino)nicotinaldehyde is a key heterocyclic building block in the development of novel pharmaceutical agents and agrochemicals. Its unique substitution pattern, featuring a reactive aldehyde group, a chloro substituent, and a dimethylamino moiety on the pyridine ring, offers multiple points for diversification, making it a valuable intermediate in medicinal chemistry and materials science. This document provides a comprehensive guide to the multi-step synthesis of 2-Chloro-6-(dimethylamino)nicotinaldehyde, starting from a suitable 2-chloronicotinic acid derivative.

The synthetic route detailed herein is designed for robustness and scalability, providing researchers with a reliable method for obtaining this important intermediate. The strategy involves a three-step sequence:

-

Nucleophilic Aromatic Substitution: Introduction of the dimethylamino group at the 6-position of a di-chlorinated pyridine precursor.

-

Reduction: Conversion of the carboxylic acid functionality to a primary alcohol.

-

Oxidation: Selective oxidation of the alcohol to the target aldehyde.

This guide emphasizes the causality behind the experimental choices, ensuring that the protocols are not just a series of steps but a self-validating system grounded in established chemical principles.

Synthetic Workflow

The overall synthetic strategy for the preparation of 2-Chloro-6-(dimethylamino)nicotinaldehyde is depicted in the workflow diagram below. The synthesis commences with a selective nucleophilic aromatic substitution, followed by reduction and a final oxidation step.

Figure 1: Overall synthetic workflow.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-6-(dimethylamino)nicotinic acid

Principle and Causality: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring is inherently electron-deficient, and the presence of two electron-withdrawing chlorine atoms and a carboxylic acid group further activates the ring towards nucleophilic attack. The 6-position is generally more susceptible to nucleophilic attack than the 2-position in such systems. By carefully controlling the reaction conditions, selective substitution at the 6-position with dimethylamine can be achieved.

Protocol:

-

To a solution of 2,6-dichloronicotinic acid (1.0 eq) in a suitable solvent such as ethanol or dioxane in a sealed reaction vessel, add an excess of a 40% aqueous solution of dimethylamine (3.0-5.0 eq).

-

Add a base such as potassium carbonate (2.0 eq) to neutralize the in-situ formed HCl and the carboxylic acid proton.

-

Seal the vessel and heat the reaction mixture at 80-100 °C for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and acidify with 1M HCl to a pH of approximately 3-4.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 2-chloro-6-(dimethylamino)nicotinic acid.

Reagents and Materials:

| Reagent/Material | Grade | Supplier | Notes |

| 2,6-Dichloronicotinic acid | ≥98% | Commercially Available | Starting material |

| Dimethylamine solution | 40% in water | Commercially Available | Nucleophile |

| Potassium Carbonate | Anhydrous | Commercially Available | Base |

| Ethanol or Dioxane | Anhydrous | Commercially Available | Solvent |

| Hydrochloric Acid | 1M | Laboratory Grade | For work-up |

Step 2: Reduction of 2-Chloro-6-(dimethylamino)nicotinic acid to [2-Chloro-6-(dimethylamino)pyridin-3-yl]methanol

Principle and Causality: The reduction of the carboxylic acid to a primary alcohol requires a strong reducing agent. A combination of sodium borohydride (NaBH4) and boron trifluoride etherate (BF3·OEt2) is an effective system for this transformation. BF3·OEt2 acts as a Lewis acid, activating the carboxylic acid towards reduction by forming a boronate intermediate, which is then readily reduced by the hydride from NaBH4. This method is often preferred over lithium aluminum hydride (LAH) for its milder reaction conditions and easier work-up.[1][2]

Protocol:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium borohydride (3.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add boron trifluoride etherate (3.0 eq) dropwise, maintaining the temperature below 10 °C.

-

In a separate flask, dissolve 2-chloro-6-(dimethylamino)nicotinic acid (1.0 eq) in anhydrous THF.

-

Add the solution of the carboxylic acid dropwise to the pre-formed reducing agent slurry at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours.[1][2]

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to 0 °C and quench by the slow, dropwise addition of methanol, followed by 1M HCl.

-

Adjust the pH to 8-9 with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield [2-Chloro-6-(dimethylamino)pyridin-3-yl]methanol.

Reagents and Materials:

| Reagent/Material | Grade | Supplier | Notes |

| 2-Chloro-6-(dimethylamino)nicotinic acid | As synthesized in Step 1 | - | Substrate |

| Sodium Borohydride | ≥98% | Commercially Available | Reducing agent |

| Boron Trifluoride Etherate | ≥98% | Commercially Available | Lewis acid activator |

| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Solvent |

| Methanol | Anhydrous | Commercially Available | For quenching |

| Ethyl Acetate | ACS Grade | Commercially Available | Extraction solvent |

Step 3: Oxidation of [2-Chloro-6-(dimethylamino)pyridin-3-yl]methanol to 2-Chloro-6-(dimethylamino)nicotinaldehyde

Principle and Causality: The selective oxidation of the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid is achieved using a mild oxidizing agent. Activated manganese dioxide (MnO2) is an excellent choice for this transformation, particularly for allylic and benzylic-type alcohols, which includes the pyridyl-methanol substrate.[2][3] The reaction is heterogeneous and proceeds on the surface of the MnO2, which helps in preventing over-oxidation.

Protocol:

-

In a round-bottom flask, dissolve the [2-Chloro-6-(dimethylamino)pyridin-3-yl]methanol (1.0 eq) from the previous step in a suitable solvent like dichloromethane (DCM) or chloroform.

-

Add activated manganese dioxide (5.0-10.0 eq by weight).

-

Heat the suspension to reflux and stir vigorously for 3-5 hours.[2]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the suspension through a pad of Celite to remove the manganese dioxide.

-

Wash the Celite pad thoroughly with DCM.

-

Combine the filtrate and washings and concentrate under reduced pressure to afford the crude 2-Chloro-6-(dimethylamino)nicotinaldehyde.

-

The product can be further purified by column chromatography on silica gel if necessary.

Reagents and Materials:

| Reagent/Material | Grade | Supplier | Notes |

| [2-Chloro-6-(dimethylamino)pyridin-3-yl]methanol | As synthesized in Step 2 | - | Substrate |

| Activated Manganese Dioxide | ≥85% | Commercially Available | Oxidizing agent |

| Dichloromethane (DCM) | ACS Grade | Commercially Available | Solvent |

| Celite | - | Commercially Available | Filtration aid |

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Appearance |

| 2-Chloro-6-(dimethylamino)nicotinic acid | C8H9ClN2O2 | 200.62 | 85-95% | White to off-white solid |

| [2-Chloro-6-(dimethylamino)pyridin-3-yl]methanol | C8H11ClN2O | 186.64 | 80-90% | Off-white solid or viscous oil |

| 2-Chloro-6-(dimethylamino)nicotinaldehyde | C8H9ClN2O | 184.62 | 85-95% | Yellow solid |

Mechanistic Insight: Nucleophilic Aromatic Substitution

The key to the successful synthesis is the selective introduction of the dimethylamino group. The mechanism for the SNAr reaction in Step 1 is illustrated below. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.

Figure 2: Mechanism of SNAr reaction.

Safety Precautions

-

Boron trifluoride etherate: Corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Manganese dioxide: A strong oxidizing agent. Avoid contact with combustible materials.

-

Dichloromethane and Chloroform: Volatile and potentially carcinogenic. Use in a well-ventilated fume hood.

-

Dimethylamine: Corrosive and flammable. Handle with care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

-

Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link][5]

-

Google Patents. CN104478795A - Preparation method of 2-chloro nicotinaldehyde. [2]

-

Patsnap. Preparation method of 2-chloro nicotinaldehyde - Eureka. [Link][1]

-

Organic Syntheses. 2-(Dimethylamino)pyrimidine. [Link]

-

ResearchGate. Synthesis of 2-chloronicotinic acid derivatives. [Link][7]

Sources

- 1. Preparation method of 2-chloro nicotinaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents [patents.google.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. 2-Chloronicotinic acid - Wikipedia [en.wikipedia.org]

- 5. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 6. 2-Chloronicotinic acid | C6H4ClNO2 | CID 76258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Strategic Utility of 2-Chloro-6-(dimethylamino)nicotinaldehyde in Modern Medicinal Chemistry

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with enhanced therapeutic profiles is a constant endeavor. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a significant portion of approved drugs and clinical candidates.[1] Among these, 2-Chloro-6-(dimethylamino)nicotinaldehyde has emerged as a highly valuable and versatile building block. Its unique trifunctional nature—a reactive aldehyde, a displaceable chloro group, and a tertiary amine—offers a rich platform for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitor discovery.[2][3][4]

The electron-donating dimethylamino group at the 6-position modulates the electronic properties of the pyridine ring, influencing the reactivity of both the aldehyde and the chloro substituent. The chlorine atom at the 2-position serves as a key leaving group for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern drug synthesis.[1][5] The aldehyde at the 3-position provides a handle for a multitude of transformations, including condensations, reductive aminations, and the formation of various heterocyclic systems. This strategic arrangement of functional groups allows for a modular and divergent approach to library synthesis, enabling the rapid exploration of chemical space to identify potent and selective drug candidates.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-Chloro-6-(dimethylamino)nicotinaldehyde in medicinal chemistry programs. We will delve into its primary applications, provide detailed, field-proven protocols for key transformations, and offer insights into the mechanistic rationale behind these synthetic strategies.

Key Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The primary application of 2-Chloro-6-(dimethylamino)nicotinaldehyde in medicinal chemistry is as a precursor for the synthesis of substituted pyridine and pyrimidine scaffolds, which are prevalent in a wide array of kinase inhibitors.[3][6] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of these conditions.

The aldehyde functionality of 2-Chloro-6-(dimethylamino)nicotinaldehyde is frequently employed in Knoevenagel condensations to construct α,β-unsaturated systems. These intermediates can then undergo further cyclization reactions to form various heterocyclic cores. The chloro group, on the other hand, provides a site for the introduction of diverse side chains via nucleophilic aromatic substitution, which is crucial for modulating the potency, selectivity, and pharmacokinetic properties of the final compounds.

Experimental Protocols and Methodologies

The following protocols are representative of the key transformations involving 2-Chloro-6-(dimethylamino)nicotinaldehyde. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the synthetic strategy.

Protocol 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Intermediates

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that utilizes an active methylene compound and a carbonyl group.[7][8] This reaction is instrumental in creating a key unsaturated intermediate from 2-Chloro-6-(dimethylamino)nicotinaldehyde, which can then be elaborated into more complex heterocyclic systems.

Reaction Scheme:

A schematic of the Knoevenagel condensation reaction.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (g) |

| 2-Chloro-6-(dimethylamino)nicotinaldehyde | 1233698-83-3 | 184.62 | 10 | 1.85 |

| Malononitrile | 109-77-3 | 66.06 | 11 | 0.73 |

| Piperidine | 110-89-4 | 85.15 | 1 | 0.085 |

| Ethanol (anhydrous) | 64-17-5 | 46.07 | - | 50 mL |

Step-by-Step Protocol:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-6-(dimethylamino)nicotinaldehyde (1.85 g, 10 mmol) and malononitrile (0.73 g, 11 mmol).

-

Add 50 mL of anhydrous ethanol to the flask and stir the mixture until all solids are dissolved.

-

Add piperidine (0.085 g, 1 mmol) to the reaction mixture. The use of a weak base like piperidine is crucial to catalyze the reaction without promoting self-condensation of the aldehyde.

-

Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

-

Upon completion of the reaction (typically 2-4 hours, indicated by the disappearance of the starting aldehyde), cool the reaction mixture to room temperature.

-

The product will likely precipitate out of the solution upon cooling. Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.

-

Dry the purified product under vacuum to a constant weight.

Expected Outcome:

The expected product is (E)-2-(2-chloro-6-(dimethylamino)pyridin-3-yl)methylene)malononitrile. The yield is typically in the range of 85-95%. The product can be characterized by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Mechanism of the Knoevenagel Condensation:

The reaction proceeds through a three-step mechanism:

Mechanism of the Knoevenagel condensation.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for Side Chain Introduction

The chloro substituent at the 2-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom and the aldehyde (or its derivative) at the 3-position. This allows for the facile introduction of various nucleophiles, a key step in building molecular diversity.

Reaction Scheme:

A schematic of the SNAr reaction.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |

| (E)-2-(2-chloro-6-(dimethylamino)pyridin-3-yl)methylene)malononitrile | - | 245.67 | 5 | 1.23 g |

| 4-Methylaniline | 106-49-0 | 107.15 | 6 | 0.64 g |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 10 | 1.38 g |

| N,N-Dimethylformamide (DMF, anhydrous) | 68-12-2 | 73.09 | - | 25 mL |

Step-by-Step Protocol:

-

To a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add the Knoevenagel product from Protocol 1 (1.23 g, 5 mmol), 4-methylaniline (0.64 g, 6 mmol), and potassium carbonate (1.38 g, 10 mmol). The use of a base like K₂CO₃ is essential to neutralize the HCl generated during the reaction.

-

Add 25 mL of anhydrous DMF to the flask. DMF is a polar aprotic solvent that is well-suited for SNAr reactions as it can solvate the cationic species and does not interfere with the nucleophile.

-

Heat the reaction mixture to 100-120 °C. The elevated temperature is necessary to overcome the activation energy of the reaction.

-

Monitor the reaction by TLC. The reaction is typically complete within 6-12 hours.

-

After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-water.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Expected Outcome:

The expected product is (E)-2-((2-(dimethylamino)-6-(p-tolylamino)pyridin-3-yl)methylene)malononitrile. Yields for this type of reaction are generally good, often exceeding 70%.

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

Mechanism of the SNAr reaction.

Conclusion: A Building Block with Strategic Importance

2-Chloro-6-(dimethylamino)nicotinaldehyde is a powerful and versatile building block in medicinal chemistry. Its strategic combination of functional groups provides medicinal chemists with a reliable and adaptable platform for the synthesis of diverse compound libraries, particularly in the development of kinase inhibitors. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this valuable reagent in their drug discovery programs. By understanding the underlying principles of its reactivity, scientists can rationally design and execute synthetic routes to novel bioactive molecules with the potential to address unmet medical needs.

References

-

Grokipedia. (2025). Knoevenagel condensation. Retrieved from [Link]

-

Khan Academy. (2023, January 14). Knoevenagel condensation [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with active methylene compounds... [Table]. Retrieved from [Link]

-

Unified Patents Portal. (n.d.). US-8138339-B2 - Inhibitors of Protein Kinases. Retrieved from [Link]

-

YouTube. (2021, June 13). Nucleophilic Substitution Experiment S21 [Video]. Retrieved from [Link]

- Google Patents. (n.d.). US20200003771A1 - Broad spectrum kinase binding agents.

- Google Patents. (n.d.). US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities.

-

Googleapis.com. (2020, August 28). (12) United States Patent. Retrieved from [Link]

-

UW-Madison Chemistry. (2025, March 6). Experiment 20: Nucleophilic Substitution Reactions (SN1/SN2). Retrieved from [Link]

- Google Patents. (n.d.). AU2003228345A1 - Identification of kinase inhibitors.

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

-

PubMed. (2023, April 27). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-4-(methylamino)nicotinaldehyde. Retrieved from [Link]

-

PubMed. (2017, August 10). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Retrieved from [Link]

Sources

- 1. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US20200003771A1 - Broad spectrum kinase binding agents - Google Patents [patents.google.com]

- 3. US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities - Google Patents [patents.google.com]

- 4. AU2003228345A1 - Identification of kinase inhibitors - Google Patents [patents.google.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. youtube.com [youtube.com]

Application Notes & Protocols: 2-Chloro-6-(dimethylamino)nicotinaldehyde as a Versatile Precursor for Novel Compound Synthesis

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 2-Chloro-6-(dimethylamino)nicotinaldehyde. We delve into its core reactivity, offering detailed, field-proven protocols for its application as a strategic precursor in the synthesis of diverse molecular scaffolds. The document elucidates the chemical principles behind key transformations, including palladium-catalyzed cross-couplings, nucleophilic aromatic substitutions, and aldehyde-centric reactions, enabling the rational design of novel compounds for discovery programs.

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of medicinal chemistry and materials science, the efficiency of a synthetic route is often dictated by the strategic utility of its starting materials.[1][2] 2-Chloro-6-(dimethylamino)nicotinaldehyde has emerged as a preeminent building block due to the orthogonal reactivity of its three key functional groups. This trifecta of reactivity provides a powerful platform for generating complex molecular architectures from a single, commercially available precursor.

-

The Aldehyde: A classical electrophilic handle for C-C bond formation via condensations, direct functionalization through reductive amination, and the synthesis of various heterocyclic systems.

-

The 2-Chloro Substituent: An activated position for nucleophilic aromatic substitution (SNAr) and a versatile handle for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and amino functionalities.[3]

-

The 6-Dimethylamino Group: A strong electron-donating group that modulates the electronic properties of the pyridine ring, influencing reactivity and often imparting desirable physicochemical properties, such as improved solubility, in downstream compounds.

This guide provides a framework for leveraging this precursor's potential, detailing robust protocols and the scientific rationale behind them to empower the synthesis of next-generation chemical entities.

Physicochemical Properties & Safety

A thorough understanding of a reagent's properties and hazards is fundamental to safe and successful experimentation.

Compound Properties

| Property | Value | Source |

| IUPAC Name | 2-Chloro-6-(dimethylamino)pyridine-3-carbaldehyde | N/A |

| Molecular Formula | C₈H₉ClN₂O | |

| Molecular Weight | 184.62 g/mol | [4] |

| Appearance | Solid | |

| CAS Number | 949802-12-4 | N/A |

| MDL Number | MFCD12827813 |

Safety & Handling

Hazard Statement: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[5][6]

Precautionary Measures:

-

Engineering Controls: Always handle in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[7]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[6]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[5][7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult the full Safety Data Sheet (SDS) from your supplier before commencing work.[5][6]

Core Synthetic Transformations & Protocols

The true power of 2-chloro-6-(dimethylamino)nicotinaldehyde lies in its capacity to undergo a variety of selective chemical transformations. Below, we detail protocols for three major classes of reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C2-chloro group is an excellent handle for palladium-catalyzed reactions, which are cornerstones of modern organic synthesis for constructing C-C and C-N bonds.[8]

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures, which are prevalent in pharmaceuticals.[9] While chloropyridines are known to be less reactive than their bromo or iodo counterparts, modern catalyst systems facilitate this transformation efficiently. The electron-deficient nature of the pyridine ring aids the crucial oxidative addition step.[3]

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Materials:

-

2-Chloro-6-(dimethylamino)nicotinaldehyde (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

SPhos (0.04 equiv)

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

-

-

Procedure:

-

To a flame-dried round-bottom flask, add 2-chloro-6-(dimethylamino)nicotinaldehyde, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

-

Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water).

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Once complete, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solvent under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-phenyl-6-(dimethylamino)nicotinaldehyde.

-

Expert Insight: The choice of a bulky, electron-rich phosphine ligand like SPhos is critical for activating the C-Cl bond, which is notoriously difficult to break in the oxidative addition step. A strong base like K₃PO₄ is often more effective than carbonates for these challenging couplings.

This reaction is a powerful tool for synthesizing aryl amines.[10] Similar to the Suzuki coupling, the amination of aryl chlorides requires robust catalyst systems. The pyridine nitrogen can potentially coordinate to the palladium center and inhibit catalysis, a challenge that is overcome by using sterically hindered biarylphosphine ligands.

Caption: Workflow for Buchwald-Hartwig Amination.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

-

Materials:

-

2-Chloro-6-(dimethylamino)nicotinaldehyde (1.0 equiv)

-

Morpholine (1.2 equiv)

-

RuPhos G3 Palladacycle (0.02 equiv)

-

Sodium tert-butoxide (NaOtBu, 1.4 equiv)

-

Toluene, anhydrous

-

Nitrogen or Argon gas supply

-

-

Procedure:

-

Glovebox Recommended: Add the RuPhos G3 pre-catalyst and NaOtBu to a flame-dried Schlenk tube inside a glovebox.

-

Add 2-chloro-6-(dimethylamino)nicotinaldehyde.

-

Add anhydrous toluene, followed by morpholine.

-

Seal the tube and remove it from the glovebox.

-

Heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction by LC-MS. Reactions are often complete in 2-8 hours.

-

Cool to room temperature, dilute with ethyl acetate, and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

-

Separate the layers, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Purify by silica gel chromatography to yield the desired 2-morpholino-6-(dimethylamino)nicotinaldehyde.

-

Expert Insight: Using a modern palladacycle pre-catalyst (like a G3 or G4 pre-catalyst) is highly recommended. These are air-stable and form the active Pd(0) species more cleanly and efficiently than using separate Pd sources and ligands, leading to more reproducible results, especially for challenging substrates like chloropyridines. NaOtBu is a strong, non-nucleophilic base that is highly effective for this transformation.[10]

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, which activates halogens at the 2- and 4-positions towards nucleophilic attack. This provides a metal-free alternative for installing certain nucleophiles. The reaction proceeds via a high-energy Meisenheimer intermediate, which is stabilized by the ring nitrogen.